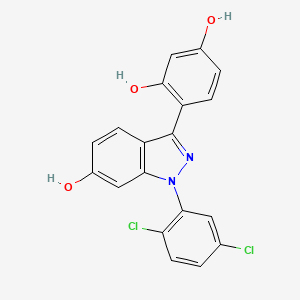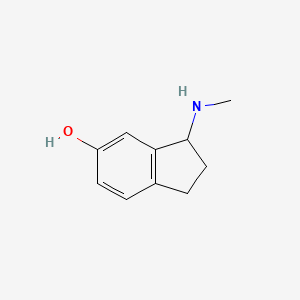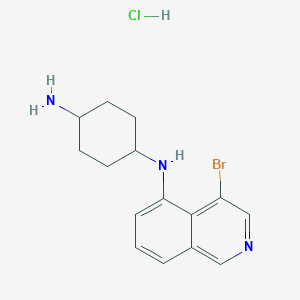
3-(4-hydroxy-3-methoxyphenyl)-2-phenylprop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Phenyl-4-hydroxy-3-methoxy cinnamic acid is a derivative of cinnamic acid, a naturally occurring aromatic carboxylic acid found in various plants This compound is known for its unique chemical structure, which includes a phenyl group, a hydroxyl group, and a methoxy group attached to the cinnamic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Alpha-Phenyl-4-hydroxy-3-methoxy cinnamic acid can be synthesized through several methods. One common approach involves the Perkin reaction, where benzaldehyde reacts with acetic anhydride in the presence of a base to form cinnamic acid derivatives . Another method includes the oxidation of cinnamaldehyde, which can be achieved using oxidizing agents like potassium permanganate or chromium trioxide .
Industrial Production Methods
Industrial production of 3-(4-hydroxy-3-methoxyphenyl)-2-phenylprop-2-enoic acid often involves the use of biobased materials. For instance, polycondensation of hydroxycinnamic acid, which is abundant in plants, can be employed to produce this compound . This method is environmentally friendly and aligns with the goals of sustainable development.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-Phenyl-4-hydroxy-3-methoxy cinnamic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Alpha-Phenyl-4-hydroxy-3-methoxy cinnamic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various organic compounds and polymers.
Medicine: Research has shown that this compound has anticancer properties, particularly in inhibiting the growth of breast cancer cells.
Industry: It is used in the production of biobased plastics and other functional materials.
Wirkmechanismus
The mechanism of action of 3-(4-hydroxy-3-methoxyphenyl)-2-phenylprop-2-enoic acid involves several molecular targets and pathways:
Antioxidant Activity: The compound can donate electrons to neutralize free radicals, thereby preventing oxidative damage to cells.
Anticancer Activity: It induces apoptosis in cancer cells by increasing the expression of pro-apoptotic proteins like Bax and decreasing the expression of anti-apoptotic proteins like Bcl-2.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Vergleich Mit ähnlichen Verbindungen
Alpha-Phenyl-4-hydroxy-3-methoxy cinnamic acid can be compared with other cinnamic acid derivatives, such as:
Ferulic Acid:
Caffeic Acid: This compound has two hydroxyl groups on the phenyl ring and exhibits strong antioxidant and anticancer activities.
Coumaric Acid: With a hydroxyl group at the para position, coumaric acid is known for its antimicrobial and anti-inflammatory properties.
Alpha-Phenyl-4-hydroxy-3-methoxy cinnamic acid stands out due to its unique combination of phenyl, hydroxyl, and methoxy groups, which confer distinct chemical reactivity and biological activities.
Eigenschaften
Molekularformel |
C16H14O4 |
|---|---|
Molekulargewicht |
270.28 g/mol |
IUPAC-Name |
3-(4-hydroxy-3-methoxyphenyl)-2-phenylprop-2-enoic acid |
InChI |
InChI=1S/C16H14O4/c1-20-15-10-11(7-8-14(15)17)9-13(16(18)19)12-5-3-2-4-6-12/h2-10,17H,1H3,(H,18,19) |
InChI-Schlüssel |
ARPNBQDBKNKVII-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=C(C2=CC=CC=C2)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Chloro-3-nitro-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B8597209.png)







![2-(3-carbamoylpyrazolo[4,3-c]pyridin-1-yl)acetic acid](/img/structure/B8597268.png)



